4-(Benzyloxy)cyclohexanecarboxylic acid

Stereochemistry Conformational analysis Medicinal chemistry

4-(Benzyloxy)cyclohexanecarboxylic acid (CAS 66500-40-1) is a 1,4-disubstituted cyclohexane building block featuring orthogonal benzyl ether protection and a free carboxylic acid handle. The benzyloxy group remains stable under amide/ester coupling, enabling sequential functionalization without premature deprotection; hydrogenolytic cleavage reveals a free 4-hydroxy group. Supplied as a cis/trans mixture (NLT 95% purity). Key applications: JAK inhibitor intermediates, 4'-hydroxy praziquantel stereoisomer synthesis, and antiviral quinazoline scaffolds. For stereodefined needs, separate trans (CAS 1558003-77-2) and cis (CAS 1558003-76-1) isomers are available.

Molecular Formula C14H18O3
Molecular Weight 234.295
CAS No. 66500-40-1
Cat. No. B2831775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)cyclohexanecarboxylic acid
CAS66500-40-1
Molecular FormulaC14H18O3
Molecular Weight234.295
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16)
InChIKeyCIHKUOPEMAFMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzyloxy)cyclohexanecarboxylic Acid (CAS 66500-40-1): Scientific Procurement Baseline and Structural Differentiation


4-(Benzyloxy)cyclohexanecarboxylic acid (CAS 66500-40-1) is a 1,4-disubstituted cyclohexane derivative bearing a benzyl ether protecting group and a carboxylic acid functional handle. The compound exists as a mixture of cis and trans stereoisomers with the molecular formula C₁₄H₁₈O₃ and molecular weight 234.29 . As a protected hydroxycyclohexanecarboxylic acid building block, it serves as a key synthetic intermediate in medicinal chemistry, particularly where controlled deprotection to reveal a free 4-hydroxycyclohexane moiety is required [1]. Unlike simpler cyclohexanecarboxylic acid analogs, the benzyloxy substituent confers enhanced lipophilicity and orthogonal protection capability, enabling sequential functionalization strategies in complex molecule synthesis .

Why 4-(Benzyloxy)cyclohexanecarboxylic Acid (CAS 66500-40-1) Cannot Be Interchanged with Generic Cyclohexane Carboxylic Acids


Substituting 4-(benzyloxy)cyclohexanecarboxylic acid with unsubstituted cyclohexanecarboxylic acid or regioisomeric 3-benzyloxy analogs fundamentally alters synthetic outcomes and biological profiles. Cyclohexanecarboxylic acid lacks both the benzyl protecting group and the stereochemical complexity of the 1,4-disubstituted scaffold, eliminating the possibility of orthogonal deprotection strategies and precluding the generation of 4-hydroxy metabolites . The 3-benzyloxy positional isomer (CAS not specified) presents distinct steric and electronic properties due to the altered spatial relationship between the benzyloxy and carboxylic acid moieties, resulting in different reactivity patterns and coupling efficiencies . Furthermore, the stereochemical configuration—whether the compound is supplied as a cis/trans mixture (CAS 66500-40-1) or as stereochemically defined trans- (CAS 1558003-77-2) or cis- (CAS 1558003-76-1) isomers—critically influences conformational stability and downstream product stereochemistry . Procurement decisions must therefore be guided by specific stereochemical requirements and the intended deprotection pathway.

4-(Benzyloxy)cyclohexanecarboxylic Acid (CAS 66500-40-1): Quantitative Comparative Evidence for Scientific Selection


Trans Isomer Demonstrates Definitive Conformational Stability Advantage Over Cis Configuration

The trans isomer of 4-(benzyloxy)cyclohexanecarboxylic acid (CAS 1558003-77-2) exhibits superior conformational stability compared to the cis isomer (CAS 1558003-76-1), a distinction that directly impacts coupling reaction efficiency and final product stereochemical integrity . In the trans configuration, both the bulky benzyloxy group and the carboxylic acid moiety preferentially occupy equatorial positions on the cyclohexane ring, minimizing 1,3-diaxial steric interactions and reducing conformational strain . In contrast, the cis isomer requires one substituent to adopt an axial orientation, introducing measurable steric strain and conformational lability . This fundamental stereochemical difference manifests in differential coupling outcomes during the synthesis of stereochemically defined derivatives [1].

Stereochemistry Conformational analysis Medicinal chemistry

Higher Baseline Purity Specification for Stereochemically Defined Isomers Compared to Mixed Isomer Product

Commercial suppliers specify different minimum purity thresholds for the mixed isomer product (CAS 66500-40-1) versus the stereochemically defined trans isomer (CAS 1558003-77-2). The mixed isomer 4-(benzyloxy)cyclohexanecarboxylic acid is supplied with NLT 98% purity specification , whereas the trans-4-(benzyloxy)cyclohexane-1-carboxylic acid product is supplied with NLT 97% purity specification . This 1% absolute purity difference (representing up to 2% difference in impurity allowance) reflects the additional synthetic and purification steps required to obtain stereochemically pure material. The mixed isomer product's higher nominal purity may be advantageous for applications where stereochemical purity is not critical but overall chemical purity is paramount .

Analytical chemistry Quality control Procurement specification

Both Cis and Trans Isomers Are Required for Complete Praziquantel Metabolite Panel Generation

In the synthesis of praziquantel 4′-hydroxy metabolites, both cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids are required as coupling partners to generate the complete stereochemical panel of four distinct 4′-hydroxy derivatives [1]. The synthetic protocol couples each single praziquanamine enantiomer separately with cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids, followed by hydrogenolytic deprotection of the benzyl group to reveal the 4′-OH cyclohexane residue [1]. Notably, subsequent in vitro cysticidal activity testing demonstrated that (R)-(-)-praziquantel is the eutomer (pharmacologically active enantiomer) among the panel [1]. The requirement for both cis and trans isomers in this validated synthetic route establishes that the mixed isomer product (CAS 66500-40-1) cannot substitute for stereochemically defined cis- or trans-4-(benzyloxy)cyclohexanecarboxylic acids when stereospecific coupling is required .

Anthelmintic drug development Metabolite synthesis Praziquantel derivatives

GHS Hazard Classification Data Available for Trans Isomer but Not for Mixed Isomer Product

Comprehensive Globally Harmonized System (GHS) hazard classification data are available for trans-4-(benzyloxy)cyclohexane-1-carboxylic acid (CAS 1558003-77-2) but not systematically documented for the mixed isomer product (CAS 66500-40-1) in accessible public databases . The trans isomer carries specific GHS classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) . Corresponding precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), and P280 (wear protective gloves/protective clothing/eye protection/face protection) . The absence of equivalent GHS documentation for CAS 66500-40-1 represents a material gap in safety information that may affect laboratory handling protocols and regulatory compliance documentation [1].

Safety assessment Handling protocols Regulatory compliance

4-Position Benzyloxy Enables Hydrogenolytic Deprotection Without Affecting Cyclohexane Scaffold

The benzyloxy protecting group at the 4-position of the cyclohexane ring undergoes clean hydrogenolytic cleavage to reveal a free hydroxyl group while preserving the integrity of the cyclohexane scaffold and the carboxylic acid moiety [1]. This deprotection strategy is demonstrated in the synthesis of praziquantel 4′-hydroxy derivatives, where hydrogenolysis of the benzyl group proceeds without affecting the amide bond or the tetrahydroisoquinoline-pyrazine core structure [1]. In contrast, 3-(benzyloxy)cyclohexanecarboxylic acid (positional isomer) or benzyl-protected acyclic analogs would produce different spatial orientation of the revealed hydroxyl group relative to the carboxylic acid, fundamentally altering the molecular geometry of the final product . The 1,4-relationship between the carboxylic acid and benzyloxy groups provides a defined geometric relationship that is preserved through the deprotection step .

Protecting group strategy Orthogonal deprotection Hydrogenolysis

Carboxylic Acid Moiety Enables Amide Coupling While Benzyloxy Group Remains Intact for Subsequent Deprotection

The carboxylic acid group of 4-(benzyloxy)cyclohexanecarboxylic acid serves as a versatile functional handle for amide bond formation, esterification, and other carboxylate transformations while the benzyloxy group remains stable under standard coupling conditions [1]. This orthogonal reactivity is demonstrated in the coupling of cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids with praziquanamine enantiomers, where amide bond formation occurs at the carboxylic acid without premature benzyl group loss [1]. In contrast, unprotected 4-hydroxycyclohexanecarboxylic acid would require selective protection/deprotection of the hydroxyl group during coupling, adding synthetic steps and reducing overall yield . Compounds such as 4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) lack the benzyl protecting group entirely and would undergo undesired side reactions during amide coupling involving the ketone functionality [2].

Amide bond formation Protecting group chemistry Sequential synthesis

4-(Benzyloxy)cyclohexanecarboxylic Acid (CAS 66500-40-1): Evidence-Based Research and Industrial Application Scenarios


Synthesis of Stereochemically Defined Praziquantel 4′-Hydroxy Metabolites

Researchers requiring stereochemically pure 4′-hydroxy praziquantel derivatives should procure stereochemically defined cis- or trans-4-(benzyloxy)cyclohexanecarboxylic acids rather than the mixed isomer product (CAS 66500-40-1). The validated synthetic route couples each praziquanamine enantiomer with specific cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids, followed by hydrogenolytic deprotection to yield the four distinct 4′-hydroxy stereoisomers [1]. In vitro cysticidal activity testing of this stereoisomer panel identified (R)-(-)-praziquantel as the eutomer, demonstrating that stereochemical control at the coupling stage directly impacts biological activity assessment [1]. The mixed isomer product (CAS 66500-40-1) cannot substitute in this application because it would yield an undefined stereochemical mixture unsuitable for structure-activity relationship studies.

Preparation of JAK Inhibitor Intermediates Requiring Protected 4-Hydroxycyclohexane Scaffolds

Compounds incorporating the 4-(benzyloxy)cyclohexane motif have been disclosed in patent literature as synthetic intermediates for Janus kinase (JAK) inhibitors useful in treating inflammation, autoimmune diseases, and cancer [1]. Derivatives such as ethyl trans-4-(benzyloxy)cyclohexanecarboxylate (CAS 1558003-75-0) are specifically claimed as intermediates in JAK inhibitor synthesis . Binding data indicate that certain benzyloxycyclohexane-containing compounds exhibit JAK2 inhibitory activity (IC₅₀ = 1.70 × 10³ nM in human CD34+ cell proliferation assays) [2]. For this application, the trans isomer (CAS 1558003-77-2) may be preferred due to its defined stereochemistry and documented conformational stability, which ensures reproducible coupling outcomes and predictable biological activity profiles .

Substituted Quinazoline Synthesis for HCMV Antiviral Development

Patent literature describes cyclohexanecarboxylic acid derivatives as synthetic intermediates in the preparation of substituted quinazoline compounds with activity against human cytomegalovirus (HCMV) [1]. The synthetic processes disclosed utilize protected cyclohexanecarboxylic acid building blocks that can undergo further functionalization while maintaining the cyclohexane scaffold integrity . 4-(Benzyloxy)cyclohexanecarboxylic acid provides the requisite protected 4-hydroxy functionality that can be deprotected at the appropriate synthetic stage, enabling the installation of the 4-hydroxycyclohexane moiety found in biologically active antiviral candidates [2]. Researchers in antiviral medicinal chemistry should verify whether the cis/trans mixture (CAS 66500-40-1) or stereochemically defined isomers are required based on the stereochemical requirements of their target quinazoline scaffold.

General Synthetic Intermediate for Orthogonal Protection/Deprotection Strategies

The combination of a benzyl protecting group at the 4-position and a carboxylic acid functional handle at the 1-position enables sequential, orthogonal functionalization strategies in complex molecule synthesis [1]. The benzyloxy group remains stable under standard amide coupling conditions, allowing the carboxylic acid to be converted to amides, esters, or other derivatives without premature deprotection . Subsequent hydrogenolytic cleavage of the benzyl group reveals a free 4-hydroxy group that can undergo further transformations or serve as the final functional moiety [2]. This orthogonal protection capability differentiates 4-(benzyloxy)cyclohexanecarboxylic acid from unprotected analogs such as 4-hydroxycyclohexanecarboxylic acid, which would require additional protection/deprotection steps, reducing overall synthetic efficiency . For applications where maximum chemical purity is prioritized over stereochemical definition, the mixed isomer product (CAS 66500-40-1) with NLT 98% purity specification is appropriate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.